(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane
Description
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is a sulfur-containing organic compound featuring a 3,4-dimethylphenyl group linked to a 2,2-dimethoxyethyl moiety via a sulfane (thioether) bond.
Properties
Molecular Formula |
C12H18O2S |
|---|---|
Molecular Weight |
226.34 g/mol |
IUPAC Name |
4-(2,2-dimethoxyethylsulfanyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C12H18O2S/c1-9-5-6-11(7-10(9)2)15-8-12(13-3)14-4/h5-7,12H,8H2,1-4H3 |
InChI Key |
GOPUSJYPGMVEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane typically involves the reaction of 3,4-dimethylphenylthiol with 2,2-dimethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The general reaction scheme is as follows:
3,4-dimethylphenylthiol+2,2-dimethoxyethanol→(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane
Industrial Production Methods
In an industrial setting, the production of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane undergoes various chemical reactions, including:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving sulfur-containing compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane involves its interaction with molecular targets through its sulfane and methoxy groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane with structurally related sulfane derivatives, focusing on substituent effects, molecular properties, and research relevance.
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures.
Key Observations:
Methoxy vs. Methyl Groups: The 3,4-dimethylphenyl group in the target compound may confer greater hydrophobicity compared to methoxy-substituted analogs (e.g., 2-(3,4-dimethoxyphenyl)ethyl phenyl sulfide), which could influence solubility and biological membrane permeability .
Physicochemical Properties
- Predicted properties for the diethoxy derivative (density: 1.06 g/cm³, boiling point: 349.2°C) suggest that alkoxy chain length impacts volatility and phase behavior, which are critical for industrial applications like solvent design .
Pharmacological Potential While sulfonamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives) are well-documented for antimicrobial activity, sulfanes like the target compound may exhibit unique bioactivity due to sulfur’s redox versatility .
Biological Activity
(2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C12H16O2S
- Molecular Weight : 232.32 g/mol
The structure includes a sulfane group which is known to influence biological interactions significantly.
Research indicates that the biological activity of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane may involve several mechanisms:
- E3 Ligase Modulation : The compound has been shown to interact with E3 ubiquitin ligases, which play a crucial role in protein degradation pathways. This interaction can lead to the modulation of various signaling pathways involved in cancer cell survival and apoptosis .
- Antioxidant Activity : Sulfane compounds often exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is essential in preventing cellular damage and promoting cell survival under stress conditions.
- Cell Cycle Regulation : Preliminary studies suggest that the compound may influence cell cycle progression, particularly in cancer cells. By modulating key regulatory proteins, it could potentially halt the proliferation of malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in MCF7 breast cancer cells | |
| Antioxidant | Reduces oxidative stress markers | |
| Cell Cycle Arrest | Inhibits progression in cancer cell lines |
Case Study 1: Anticancer Activity
A study investigated the effects of (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane on MCF7 breast cancer cells. The compound was administered at varying concentrations (0.1 nM to 100 nM) for 48 hours. Results demonstrated a significant reduction in cell viability and an increase in apoptotic markers compared to control groups treated with DMSO .
Case Study 2: Oxidative Stress Reduction
In another study focusing on oxidative stress, the compound was tested in vitro against reactive oxygen species (ROS). The results indicated that treatment with (2,2-Dimethoxyethyl)(3,4-dimethylphenyl)sulfane significantly lowered ROS levels in human fibroblast cells, suggesting its potential as an antioxidant agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
